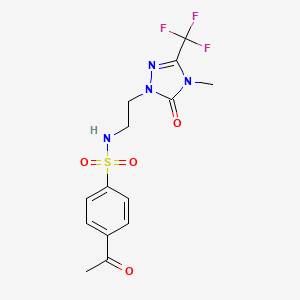

4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O4S/c1-9(22)10-3-5-11(6-4-10)26(24,25)18-7-8-21-13(23)20(2)12(19-21)14(15,16)17/h3-6,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNTVLYPMIELHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Acetaniline

The process begins with the sulfonation of acetaniline using chlorosulfonic acid, as demonstrated in analogous sulfonamide syntheses.

Ammoniation to Sulfonamide

The sulfonyl chloride intermediate is treated with aqueous ammonia:

Hydrolysis and Acetylation

The acetamide group is hydrolyzed to an amine, followed by reacetylation to install the para-acetyl group:

- Hydrolysis : 4-Acetamidobenzenesulfonamide is refluxed with 6M HCl (4 hours) to yield 4-aminobenzenesulfonamide.

- Acetylation : The amine is acetylated using acetic anhydride in dichloromethane, yielding 4-acetylbenzenesulfonamide.

Synthesis of 1-(2-Aminoethyl)-4-Methyl-5-Oxo-3-(Trifluoromethyl)-4,5-Dihydro-1H-1,2,4-Triazole

Formation of Trifluoroacetimidoyl Hydrazide

Trifluoroacetimidoyl chloride (1 equiv.) reacts with hydrazine hydrate (1.2 equiv.) in toluene at 80°C for 6 hours to form trifluoroacetimidoyl hydrazide.

Cyclocondensation to Triazolone

The hydrazide undergoes cyclization with methyl isocyanate in the presence of trifluoroacetic acid (TFA):

N-Alkylation with 2-Bromoethylamine

The triazolone is alkylated using 2-bromoethylamine hydrobromide:

Coupling of Sulfonamide and Triazole Moieties

Sulfonamide Bond Formation

The ethylamine-triazole derivative reacts with 4-acetylbenzenesulfonyl chloride under basic conditions:

- Conditions :

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

- Yield : 70–75%.

Alternative Synthetic Routes

One-Pot Triazole Formation

A metal-free, three-component reaction using trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) generates the triazole core in situ.

Organobase-Catalyzed Cycloaddition

β-Ketoesters and glycosyl azides undergo a 1,3-dipolar cycloaddition catalyzed by 1,8-diazabicycloundec-7-ene (DBU). While originally designed for glycosides, this method can be adapted using CF₃-containing β-ketoesters.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the sulfonamide group or the triazole ring, leading to the formation of sulfonyl derivatives or oxidized triazole products.

Reduction: : The nitro group, if present in derivatives, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: : The acetyl group can be substituted by nucleophiles, while the sulfonamide moiety may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: : Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.

Substitution: : Nucleophiles like amines or thiols can be employed, typically under basic conditions.

Major Products

Oxidation: : Sulfonyl derivatives or oxidized triazole compounds.

Reduction: : Amino derivatives of the compound.

Substitution: : Varied substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable scaffold in organic synthesis for the development of novel materials and molecules.

Biology

In biological studies, the sulfonamide group imparts potential antibacterial properties, making it a candidate for pharmaceutical research.

Medicine

Due to its sulfonamide moiety, it may exhibit activities similar to sulfonamide antibiotics, thus serving as a lead compound in drug development.

Industry

The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The compound acts by interacting with biological molecules through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking enzyme activity. The triazole ring may also interact with protein targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Confirmation :

- IR Spectroscopy : Absence of C=O stretching (~1660–1680 cm⁻¹) in the final product confirms cyclization, while νC=S (1247–1255 cm⁻¹) and νNH (3150–3414 cm⁻¹) bands validate tautomeric stability in the triazolone-thione equilibrium .

- NMR/MS : ¹H/¹³C-NMR and mass spectrometry verify substituent positions and molecular integrity .

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous molecules are highlighted below:

Structural Analogues and Substituent Effects

Key Comparisons :

Triazolone vs. Thione Tautomers :

- The target compound’s 5-oxo triazolone ring lacks the thiol tautomerism observed in compounds [7–9], enhancing oxidative stability and reducing reactivity with biological thiols .

- Thione derivatives (e.g., [7–9]) exhibit νS-H (~2500–2600 cm⁻¹) in IR, absent in the oxo form .

Substituent Impact :

- Trifluoromethyl (-CF₃) : Increases metabolic stability and electronegativity compared to cyclopropyl or phenyl groups in . This enhances binding to hydrophobic enzyme pockets.

- Acetyl vs. Methoxy/Fluoro : The 4-acetyl group on the benzenesulfonamide may improve solubility relative to the 5-fluoro-2-methoxy substituent in , which confers steric hindrance.

Synthetic Efficiency :

- The trifluoromethyl group’s introduction likely requires specialized fluorination agents (e.g., Ruppert–Prakash reagent), complicating synthesis compared to cyclopropyl or halogenated analogues .

Q & A

Q. What are the common synthetic routes for preparing triazole-sulfonamide derivatives like this compound?

- Methodological Answer : A typical approach involves refluxing substituted triazole precursors (e.g., 4-amino-1,2,4-triazoles) with sulfonamide-bearing electrophiles in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). For example, coupling reactions between triazole amines and sulfonyl chlorides are widely used. Post-reaction purification includes solvent evaporation under reduced pressure, filtration, and recrystallization . Key Steps :

- Reflux conditions (4–6 hours, 70–80°C).

- Acid catalysis to enhance nucleophilic substitution.

- Purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer : Multi-technique characterization is essential:

- NMR Spectroscopy : , , and NMR confirm substituent positions and purity.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., PDB ID 6FJ for analogous triazole derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula.

- Elemental Analysis : Validates C, H, N, S content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and reaction pathways. For example:

- Solvent Effects : Simulate polarity and dielectric constants to optimize solvent choice (e.g., ethanol vs. acetonitrile).

- Catalytic Mechanisms : Identify proton transfer steps in acid-catalyzed reactions.

Experimental validation involves comparing DFT-predicted activation energies with kinetic data from variable-temperature NMR .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer : Discrepancies (e.g., bond length variations in X-ray vs. DFT models) are addressed by:

- Multi-Conformational Analysis : Using molecular dynamics (MD) to account for dynamic effects in solution.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystallographic data.

- Benchmarking : Cross-validate computational methods (e.g., B3LYP vs. M06-2X functionals) against experimental spectra .

Q. How do substituents (e.g., trifluoromethyl, acetyl) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents:

- Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP).

- Acetyl Group : Modulates hydrogen-bonding capacity and target binding.

Example Protocol : - Synthesize analogs with substituent variations (e.g., -CF vs. -CH).

- Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) via fluorometric assays.

- Correlate activity with computational docking scores (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.